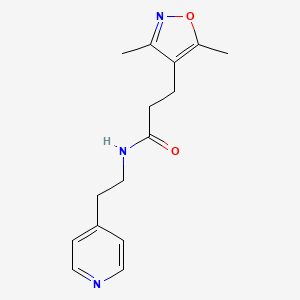

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide

Description

3-(3,5-Dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is a synthetic small molecule featuring a 3,5-dimethylisoxazole core linked via a propanamide chain to a pyridin-4-yl ethyl group. Isoxazole derivatives are frequently explored for their antimicrobial, anti-inflammatory, and kinase-inhibitory properties, while pyridine-containing compounds often exhibit bioactivity due to their hydrogen-bonding and π-stacking capabilities . The compound’s structure may have been determined using crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement and structural analysis .

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-pyridin-4-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-11-14(12(2)20-18-11)3-4-15(19)17-10-7-13-5-8-16-9-6-13/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAJHAOFVLHZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the isoxazole derivative and the pyridine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide exhibits notable antimicrobial properties. The presence of the isoxazole and pyridine rings enhances its interaction with microbial targets. Preliminary studies have shown that the compound can inhibit bacterial cell wall synthesis, demonstrating significant efficacy against various strains of bacteria.

| Compound | Activity Type | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |

| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Case studies have demonstrated that derivatives of this compound induce apoptosis in cancer cells. For instance, compounds derived from similar structures have shown low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Study 1: Antimicrobial Efficacy

A study published in the Tropical Journal of Pharmaceutical Research evaluated the antimicrobial activity of various propanamide derivatives, including those containing the isoxazole structure. The results indicated that compounds with similar frameworks exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods for assessment and confirmed good efficacy across several synthesized compounds .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related isoxazole derivatives. The study revealed that certain derivatives had IC50 values significantly lower than doxorubicin, suggesting they could serve as potential alternatives in cancer therapy. The mechanism was attributed to their ability to induce apoptosis in targeted cancer cells .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic features of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide can be compared to 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) from Molecules (2015) . Below is a detailed analysis:

Structural Insights

- Heterocyclic Core: The isoxazole ring in the target compound is a five-membered heterocycle with one oxygen and one nitrogen atom, whereas Compound 27 contains a pyrazole ring (two adjacent nitrogen atoms).

- Linker and Substituents : The propanamide linker in the target compound may enhance solubility compared to the sulfonamide in Compound 25. The pyridin-4-yl ethyl group offers a basic nitrogen for hydrogen bonding, while the 4-chlorophenyl group in Compound 27 introduces hydrophobicity and halogen-mediated interactions.

Research Findings and Implications

- Biological Relevance : While biological data for the target compound are absent, pyrazole sulfonamides like Compound 27 are often investigated as enzyme inhibitors or antimicrobial agents. The isoxazole-propanamide scaffold may similarly target kinases or inflammatory pathways.

- Methodology : Structural analysis of such compounds relies heavily on tools like SHELX for crystallographic refinement, ensuring accurate 3D modeling for structure-activity relationship (SAR) studies .

Biological Activity

3-(3,5-Dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide, a compound characterized by its unique structural features, has gained attention in pharmacological research due to its potential biological activities. The compound's molecular formula is with a molecular weight of approximately 259.30 g/mol . This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The compound is an amide derivative featuring both an isoxazole and a pyridine moiety. The presence of these functional groups is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O2 |

| Molecular Weight | 259.30 g/mol |

| CAS Number | 1234807-64-7 |

The biological activity of this compound can be attributed to its interactions with specific molecular targets within cells. Research indicates that compounds containing isoxazole and pyridine rings often act as enzyme inhibitors or receptor modulators.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced substrate availability for downstream reactions.

- Receptor Modulation : By interacting with neurotransmitter receptors or other signaling pathways, it may alter cellular responses, influencing processes such as neuroprotection and inflammation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of similar compounds, suggesting that this compound may also exhibit these effects. For instance, compounds with similar structures have been shown to activate the AKT signaling pathway, which plays a crucial role in cell survival and neuroprotection against excitotoxicity .

Anticancer Potential

Studies have indicated that derivatives of isoxazole exhibit anticancer properties through various mechanisms:

- Apoptosis Induction : Certain compounds can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : They may interfere with the cell cycle, preventing cancer cell proliferation.

Case Studies

- Neuroprotection in Animal Models : In rodent models exposed to neurotoxic agents, compounds structurally related to this compound demonstrated significant reductions in neuronal death and preservation of cognitive functions .

- Antitumor Activity : A study evaluating various isoxazole derivatives found that certain compounds led to a decrease in tumor size in xenograft models by inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-(3,5-dimethylisoxazol-4-yl)propanoic acid and 2-(pyridin-4-yl)ethylamine. Key steps include activation of the carboxylic acid using HATU or EDCI in DMF/DCM, followed by purification via PTLC (DCM/methanol, 19:1) . Intermediate characterization requires - and -NMR to confirm regiochemistry (e.g., pyridyl proton shifts at δ 8.5–7.1 ppm, isoxazole methyl groups at δ 2.3–2.5 ppm) and LC-MS to verify molecular weight .

Q. How should researchers design assays to assess the compound’s stability under physiological conditions?

- Methodological Answer : Perform stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Use HPLC to monitor degradation over 24–72 hours, with UV detection at λ = 254 nm (pyridyl absorbance) and 210 nm (isoxazole backbone). Compare retention times to fresh samples; significant shifts indicate hydrolysis or oxidation .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for exact mass verification (expected [M+H] ≈ 316.18), -NMR for functional group analysis (e.g., integration ratios for pyridyl vs. isoxazole protons), and HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives targeting protein acetylation pathways?

- Methodological Answer : Synthesize analogs by modifying the pyridyl ethylamine linker (e.g., varying chain length or substituting pyridyl with morpholinoethyl groups) and assess activity in histone acetylation assays (e.g., Western blot for acetylated H3K9). Use heterobifunctional molecules (e.g., AceTAG-2) to probe interactions with acetyltransferases . Correlate SAR with computational docking (e.g., AutoDock Vina) to map binding to P300/CBP domains .

Q. What strategies resolve contradictions in biochemical activity data across different cell lines?

- Methodological Answer : Normalize activity using internal controls (e.g., β-actin for Western blots) and repeat assays in isogenic cell lines (e.g., HEK293 vs. HeLa). Perform dose-response curves (0.1–100 µM) to identify cell-specific EC variations. Use siRNA knockdown of competing targets (e.g., HDACs) to isolate pathway-specific effects .

Q. How can proteomics approaches identify off-target interactions of this compound?

- Methodological Answer : Employ affinity-based chemoproteomics: immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS. Validate hits using CETSA (Cellular Thermal Shift Assay) to monitor thermal stability shifts of candidate proteins in the presence of the compound .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.